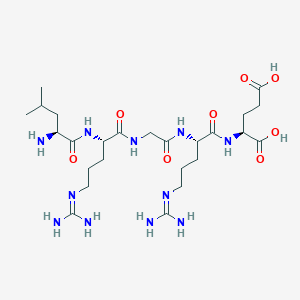
5-azido-3-methyl-1H-1,2,4-triazole;nitric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-azido-3-methyl-1H-1,2,4-triazole is a compound of significant interest in the field of energetic materials. It is known for its high sensitivity to various stimuli such as impact and friction, making it a potential candidate for primary explosives . The compound is characterized by its azido and triazole functional groups, which contribute to its energetic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-azido-3-methyl-1H-1,2,4-triazole typically involves the diazotization of 5-amino-3-methyl-1H-1,2,4-triazole followed by azidation. The process begins with the preparation of 5-amino-3-methyl-1H-1,2,4-triazole, which is then diazotized using sodium nitrite in an acidic medium. The resulting diazonium salt is subsequently treated with sodium azide to yield 5-azido-3-methyl-1H-1,2,4-triazole .
Industrial Production Methods
Industrial production methods for 5-azido-3-methyl-1H-1,2,4-triazole are not well-documented in the literature. the general principles of scale-up synthesis, such as optimizing reaction conditions and ensuring safety protocols, would apply to its production.
化学反応の分析
Types of Reactions
5-azido-3-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives of 5-azido-3-methyl-1H-1,2,4-triazole.
Reduction: Amino derivatives of 5-azido-3-methyl-1H-1,2,4-triazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
科学的研究の応用
5-azido-3-methyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other energetic materials and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the development of explosives and propellants.
作用機序
The mechanism of action of 5-azido-3-methyl-1H-1,2,4-triazole primarily involves the release of nitrogen gas upon decomposition, which contributes to its explosive properties. The azido group is highly reactive and can undergo rapid decomposition, leading to the formation of nitrogen gas and other byproducts. This rapid gas release is responsible for the compound’s energetic characteristics .
類似化合物との比較
Similar Compounds
5-azido-3-nitro-1H-1,2,4-triazole: Similar in structure but contains a nitro group instead of a methyl group.
3-azido-5-methyl-1,2,4-triazole: An isomer with the azido and methyl groups in different positions.
3,5-diazido-1,2,4-triazole: Contains two azido groups, increasing its energetic properties.
Uniqueness
5-azido-3-methyl-1H-1,2,4-triazole is unique due to its specific combination of azido and methyl groups, which provide a balance of stability and reactivity. This makes it a valuable compound for applications requiring controlled energetic properties .
特性
CAS番号 |
828268-64-0 |
|---|---|
分子式 |
C3H5N7O3 |
分子量 |
187.12 g/mol |
IUPAC名 |
5-azido-3-methyl-1H-1,2,4-triazole;nitric acid |
InChI |
InChI=1S/C3H4N6.HNO3/c1-2-5-3(7-6-2)8-9-4;2-1(3)4/h1H3,(H,5,6,7);(H,2,3,4) |
InChIキー |
KNEAMPMLQYHQOZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NNC(=N1)N=[N+]=[N-].[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]-](/img/structure/B14212398.png)
![[3-(Pyrimidin-2-yl)phenyl]acetaldehyde](/img/structure/B14212399.png)
![1-(4-{[4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl]methyl}phenyl)ethan-1-one](/img/structure/B14212402.png)
![4,4'-[9,10-Bis(decyloxy)anthracene-2,6-diyl]diphenol](/img/structure/B14212414.png)

![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14212427.png)
![Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B14212428.png)



![4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14212462.png)
![2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14212475.png)
